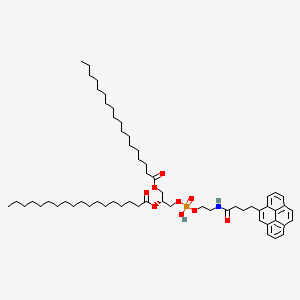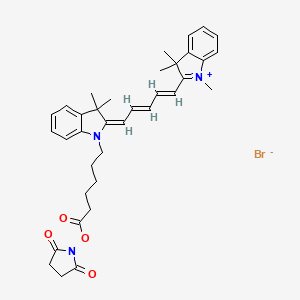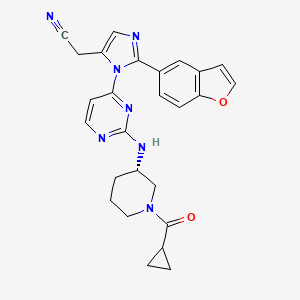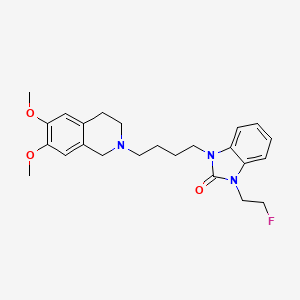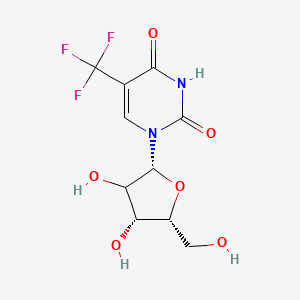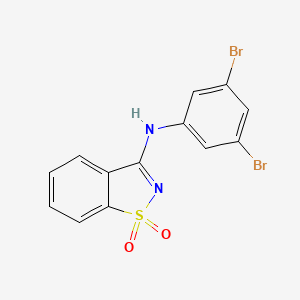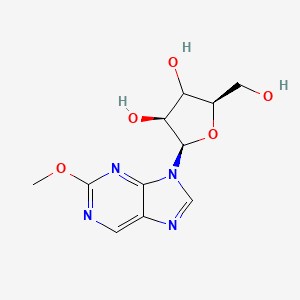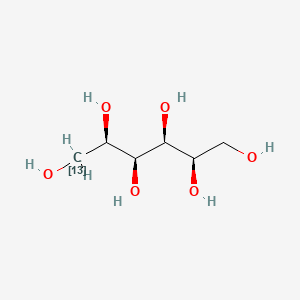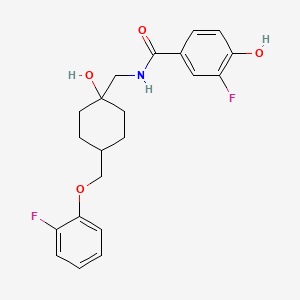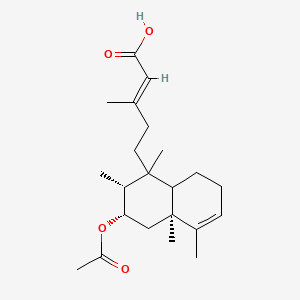
Solidagonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solidagonic acid is a bicyclic diterpene carboxylic acid isolated from the root of Solidago altissima L. It is characterized by its unique structure, which includes an acetoxyl group and two double bonds
Preparation Methods
Solidagonic acid can be synthesized through several methods. One common approach involves the extraction from the root of Solidago altissima L., followed by purification using chromatographic techniques . The synthetic route typically involves the use of organic solvents and specific reaction conditions to isolate the compound in its pure form. Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities .
Chemical Reactions Analysis
Solidagonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Solidagonic acid has a wide range of applications in scientific research:
Mechanism of Action
Solidagonic acid exerts its effects by inhibiting HSET motor activity, which is crucial for the proper formation of mitotic spindles during cell division . This inhibition leads to the conversion of abnormal monopolar spindles to bipolar spindles, thereby promoting normal cell division. The molecular targets and pathways involved in this process include the HSET motor protein and associated regulatory pathways .
Comparison with Similar Compounds
Solidagonic acid is similar to other diterpene carboxylic acids such as kolavenic acid and kolavenol, which are also isolated from the root of Solidago altissima L . this compound is unique due to its specific stereochemistry and the presence of an acetoxyl group and two double bonds . These structural features contribute to its distinct chemical reactivity and biological activity.
Similar Compounds
- Kolavenic acid
- Kolavenol
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(E)-5-[(2R,3S,4aS)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-14(12-20(24)25)10-11-21(5)16(3)18(26-17(4)23)13-22(6)15(2)8-7-9-19(21)22/h8,12,16,18-19H,7,9-11,13H2,1-6H3,(H,24,25)/b14-12+/t16-,18-,19?,21?,22+/m0/s1 |
InChI Key |
DJEUHRRTZPCWNH-WUPOCKDUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@]2(C(C1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C)OC(=O)C |
Canonical SMILES |
CC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
